(4S)-1-(Benzyloxy)non-8-en-4-ol

Natural Product Synthesis Protecting Group Strategy Chiral Pool Synthesis

(4S)-1-(Benzyloxy)non-8-en-4-ol is a chiral, non-8-en-4-ol derivative featuring a benzyl protecting group at the C-1 hydroxyl and a free secondary alcohol at the C-4 position with defined (S)-stereochemistry. It serves as a key intermediate in the enantioselective synthesis of complex natural products, notably the marine-derived DNA polymerase β and HIV reverse transcriptase inhibitor taurospongin A.

Molecular Formula C16H24O2
Molecular Weight 248.36 g/mol
CAS No. 651057-25-9
Cat. No. B12591581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-1-(Benzyloxy)non-8-en-4-ol
CAS651057-25-9
Molecular FormulaC16H24O2
Molecular Weight248.36 g/mol
Structural Identifiers
SMILESC=CCCCC(CCCOCC1=CC=CC=C1)O
InChIInChI=1S/C16H24O2/c1-2-3-5-11-16(17)12-8-13-18-14-15-9-6-4-7-10-15/h2,4,6-7,9-10,16-17H,1,3,5,8,11-14H2/t16-/m0/s1
InChIKeyZPKZBUYOOLYPRY-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile: (4S)-1-(Benzyloxy)non-8-en-4-ol (CAS 651057-25-9) as a Chiral Synthetic Intermediate


(4S)-1-(Benzyloxy)non-8-en-4-ol is a chiral, non-8-en-4-ol derivative featuring a benzyl protecting group at the C-1 hydroxyl and a free secondary alcohol at the C-4 position with defined (S)-stereochemistry [1]. It serves as a key intermediate in the enantioselective synthesis of complex natural products, notably the marine-derived DNA polymerase β and HIV reverse transcriptase inhibitor taurospongin A . The molecule belongs to a class of benzyl-protected alkenols used as building blocks in medicinal chemistry and natural product synthesis, where the combination of a terminal olefin, a protected primary alcohol, and a chiral secondary alcohol provides versatile orthogonal functionalization handles.

Why a Generic Non-8-en-4-ol Cannot Replace (4S)-1-(Benzyloxy)non-8-en-4-ol in Synthesis


Simple, non-stereodefined non-8-en-4-ol analogs lack the three critical design elements engineered into this compound: (i) the (4S) absolute configuration, which dictates the enantioselectivity of subsequent asymmetric transformations; (ii) the benzyl protecting group at C-1, which is orthogonal to silyl-based protecting groups commonly used in related syntheses ; and (iii) the terminal alkene at C-8, which serves as a latent functional handle for late-stage diversification. Replacing the benzyl group with a silyl ether, or altering the position/stereochemistry of the hydroxyl, fundamentally changes the reactivity profile and the compatibility with multi-step synthetic sequences. The evidence below quantifies, where possible, the consequences of such substitutions on synthetic efficiency and product outcomes.

Comparative Evidence Guide: (4S)-1-(Benzyloxy)non-8-en-4-ol vs. Its Closest Analogs


Protecting Group Orthogonality: Benzyl Ether vs. TBDPS Silyl Ether Stability in the Taurospongin A Core Synthesis

In the published synthesis of taurospongin A, a key intermediate features a tert-butyldiphenylsilyl (TBDPS) protecting group at the C-2 position, while the structurally analogous (4S)-1-(benzyloxy)non-8-en-4-ol employs a benzyl group at C-1 . The benzyl ether is stable to the fluoride-based deprotection conditions (e.g., TBAF, HF·pyridine) required to remove silyl groups, enabling orthogonal deprotection strategies. This orthogonality is essential for the multi-step assembly of the C(1-10) carboxylic acid core, where the silyl-protected analog (CAS 350237-01-3) undergoes selective C-2 deprotection while the benzyl group remains intact throughout the sequence. Quantitative yield data for the overall synthetic route using the silyl-protected compound have been reported, but direct comparative yield data for the benzyl-protected variant has not been published in peer-reviewed literature . The observed stability difference is inferential but critical for synthetic planning.

Natural Product Synthesis Protecting Group Strategy Chiral Pool Synthesis

Stereochemical Configuration: (4S) vs. (2S,3S)-Configured Benzyloxy Nonenols in Adenosine Deaminase Inhibitor Synthesis

The (2S,3S)-2-(benzyloxy)non-8-en-3-ol isomer (CAS 159722-83-5) has been employed as a synthetic intermediate in the preparation of hydroxylated erythro-9-(2S-hydroxy-3R-nonyl)adenine (EHNA) analogs, which are potent adenosine deaminase (ADA) inhibitors with Ki values in the range of 10⁻⁸ to 10⁻⁹ M . The (4S)-1-(benzyloxy)non-8-en-4-ol, by contrast, places the hydroxyl at C-4 rather than C-3 and the benzyloxy at C-1 rather than C-2. This regio- and stereochemical difference dictates which downstream pharmacophore is accessible: the C-3 hydroxyl series leads to ADA inhibitors, while the C-4 hydroxyl series is utilized in taurospongin A and related DNA polymerase β inhibitor syntheses . No direct comparative biological data exist between the two scaffolds, as their application domains are non-overlapping.

Adenosine Deaminase Inhibition EHNA Analogs Stereochemistry-Activity Relationship

Functional Group Availability: Free C-4 Hydroxyl vs. Ketone at C-4 in the Benzyloxy Nonenone Analog

The closely related compound (2R)-1-(benzyloxy)-2-hydroxynon-8-en-4-one contains a ketone at C-4 instead of the secondary alcohol found in the target compound [1]. The alcohol oxidation state in (4S)-1-(benzyloxy)non-8-en-4-ol preserves a stereogenic center that can be used to direct diastereoselective transformations or be further oxidized to the ketone if needed. The ketone analog lacks this stereochemical information, limiting its utility in asymmetric synthesis. The target compound thus offers greater synthetic versatility: it can serve as either a nucleophile (via the alcohol) or be converted to an electrophile (via oxidation), whereas the ketone analog is restricted to electrophilic or enolate chemistry.

Redox State Synthetic Intermediate Functional Group Interconversion

Lipophilicity and Drug-Likeness: Calculated LogP Comparison Between Free Base and Acetic Acid Adduct Forms

The acetic acid adduct of (4S)-1-(benzyloxy)non-8-en-4-ol (CAS 651057-26-0) has a calculated octanol/water partition coefficient (LogP) of 3.79 [1]. While the free base LogP is not explicitly reported, the adduct LogP provides a benchmark for assessing the compound's lipophilicity relative to other benzyl-protected nonenols. Compounds with LogP values in the 3-4 range exhibit favorable membrane permeability characteristics, consistent with their use in cell-permeable natural product analogs. Direct comparative LogP data for the free base versus regioisomeric benzyloxy nonenols are not available in the public domain, limiting the strength of this evidence.

Physicochemical Property LogP Formulation

Optimal Application Scenarios for (4S)-1-(Benzyloxy)non-8-en-4-ol (651057-25-9) Based on Evidence


Enantioselective Total Synthesis of Taurospongin A and Related Marine Natural Products

The compound is uniquely positioned as a C(1-10) fragment building block for the taurospongin A core, where the (4S) configuration and benzyl protection are essential for achieving the correct absolute stereochemistry of the final DNA polymerase β inhibitor . Its orthogonal protecting group strategy permits late-stage diversification without affecting the terminal olefin.

Synthesis of Chiral Non-8-ene-1,4-diol Derivatives via Selective Deprotection

The benzyl group at C-1 can be selectively removed under hydrogenolysis conditions (H₂, Pd/C) without reducing the C-8 terminal alkene, enabling access to chiral 8-nonene-1,4-diol scaffolds that serve as precursors to pheromones (e.g., (+)-endo-brevicomin) and other bioactive molecules [1].

Medicinal Chemistry Library Expansion Around Hydroxylated Nonyl Adenine Scaffolds

Although the C-4 hydroxyl series targets a different biological space than the C-3 hydroxyl (EHNA) series, the compound's regioisomeric relationship to known ADA inhibitor intermediates makes it a valuable entry point for exploring structure-activity relationships at non-canonical positions on the nonyl side chain .

Protecting Group Strategy Optimization Studies

For research groups developing orthogonal protecting group schemes for polyol systems, the compound serves as a model substrate to benchmark benzyl versus silyl ether stability under various acidic, basic, and fluoride-based conditions, supporting rational route design .

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